
4-(3-methylbutanoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methylbutanoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methods and Chemical Reactions
A study by Stájer et al. (2006) explored the retro Diels-Alder reaction method, showcasing the formation of pyrrolo[1,2-a]pyrimidinediones, which are chemically related to the compound . This method highlights a synthetic approach relevant to the production of similar compounds (Stájer, Szabó, Sohár, Csámpai, & Sillanpää, 2006).
Research by Rajesh et al. (2016) demonstrates the synthesis of furanyl- and pyrrolyl-3-carboxamides, a category that includes the compound . Their study presents a novel method combining heteropalladation and isocyanate insertion, offering insights into new ways of synthesizing similar compounds (Rajesh, Puri, Kant, & Reddy, 2016).
Materials Science and Polymer Chemistry
Yang, Hsiao, and Yang (1999) conducted a study on the synthesis of aromatic polyamides, a field relevant to the application of compounds like 4-(3-methylbutanoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide in materials science. Their research offers insights into the development of new materials with potential applications in various industries (Yang, Hsiao, & Yang, 1999).
Saxena et al. (2003) explored the synthesis of polyamides and poly(amide-imide)s, demonstrating the potential application of compounds similar to the one in the creation of high-performance polymers. This research is significant for its implications in the development of advanced materials (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Chemical Properties and Applications
A study by Gao et al. (2018) on the bromination of pyrrole-2-carboxamide substrates provides insights into the chemical reactivity and potential applications of the compound . Understanding these reactions is crucial for developing new chemical entities and materials (Gao, Bethel, Kakeshpour, Hubbell, Jackson, & Tepe, 2018).
The research by Ergun et al. (2014) on the synthesis of thio- and furan-fused heterocycles, including derivatives of pyrrole carboxamides, is pertinent to understanding the synthesis and applications of the compound . Such studies contribute to the advancement of synthetic methods and the development of new chemical entities (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).
Propiedades
IUPAC Name |
4-(3-methylbutanoyl)-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)6-14(18)11-7-13(16-8-11)15(19)17-9-12-4-3-5-20-12/h7-8,10,12,16H,3-6,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSARSTXGQWVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

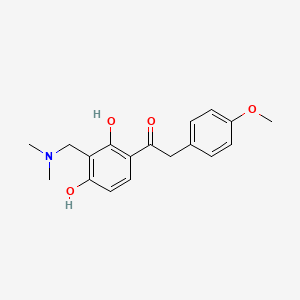
![1-isobutyl-3-[4-(3-methylbenzoyl)piperazin-1-yl]quinoxalin-2(1H)-one](/img/structure/B2866266.png)
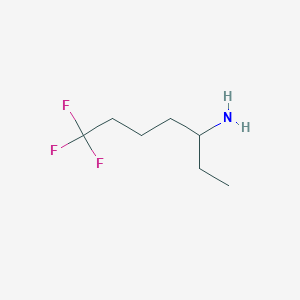
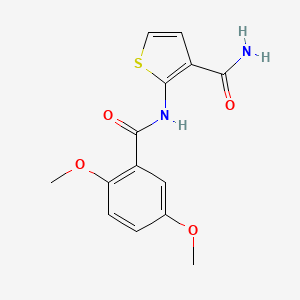
![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2866270.png)
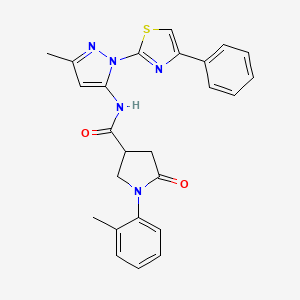
![3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B2866273.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2866275.png)
![N-[4-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B2866276.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-phenoxybenzoate](/img/structure/B2866278.png)
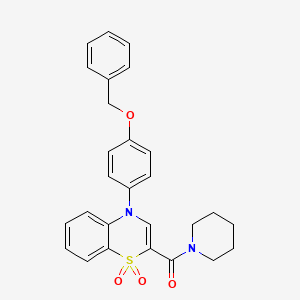
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2866282.png)
